Dual D1/D2 Dopamine Receptor Antagonism: Potent, Balanced Profile vs. Inactive or Weak N-Desmethyl Analogs
In a head-to-head FLIPR assay using HEK293 cells expressing human dopamine D1 or D2 receptors, O-nornuciferine (the free base of the target hydrochloride) exhibited the most potent dual antagonism among eight lotus alkaloids, with IC₅₀ values of 2.09 ± 0.65 μM at D1 and 1.14 ± 0.10 μM at D2 [1]. In contrast, N-nornuciferine (which lacks the 10-hydroxyl group) only moderately antagonized D1 and was completely inactive at D2 [1]. Nuciferine, the N-methyl analog, displayed antagonist potencies approximately 10- to 20-fold weaker, with values around 20 μM [1]. This represents a greater than 17-fold improvement in D2 antagonist potency compared to nuciferine, and a qualitative gain of D2 activity compared to N-nornuciferine.
| Evidence Dimension | Dopamine D1 and D2 receptor antagonist potency (FLIPR calcium flux assay) |
|---|---|
| Target Compound Data | D1 IC₅₀ = 2.09 ± 0.65 μM; D2 IC₅₀ = 1.14 ± 0.10 μM |
| Comparator Or Baseline | N-Nornuciferine: moderate D1 antagonism only, D2 inactive; Nuciferine: ~20 μM on D2 over D1 |
| Quantified Difference | Target compound is the most potent dual D1/D2 antagonist among 8 tested alkaloids; ≥17-fold more potent than nuciferine at D2; gains D2 activity absent in N-nornuciferine |
| Conditions | HEK293 cells stably expressing human D1 or D2 receptors; FLIPR calcium flux assay |
Why This Matters
For researchers screening dopamine receptor modulators, this compound provides a single-agent tool with balanced, potent D1/D2 antagonism that neither N-nornuciferine (no D2 activity) nor nuciferine (weak antagonist, partial agonist at D2) can replicate.
- [1] Zhang, Y. et al. (2021) 'Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays', Journal of Ethnopharmacology, 278, p. 114296. doi:10.1016/j.jep.2021.114296. View Source
